2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3,4-difluorophenyl group and an ethenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Preparation Methods
The synthesis of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The key step involves the formation of the ethenyl linkage between the 3,4-difluorophenyl group and the dioxaborolane ring. This is achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The boron atom in the dioxaborolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biomolecules, enabling targeted delivery and release of therapeutic agents. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)ethanamine: This compound shares the difluorophenyl group but lacks the boron-containing dioxaborolane ring, making it less versatile in chemical reactions.
3,4-Difluorophenylacetylene: This compound contains the difluorophenyl group and an ethynyl linkage, but it does not have the boron atom, limiting its applications in boron-related research.
[(E)-2-(3,5-difluorophenyl)ethenyl]boronic acid: This compound is structurally similar but differs in the position of the fluorine atoms and the presence of a boronic acid group instead of the dioxaborolane ring.
The uniqueness of this compound lies in its combination of the boron-containing dioxaborolane ring and the difluorophenyl group, which imparts distinct chemical properties and a wide range of applications in scientific research.
Properties
IUPAC Name |
2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUIKJCALEDPM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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